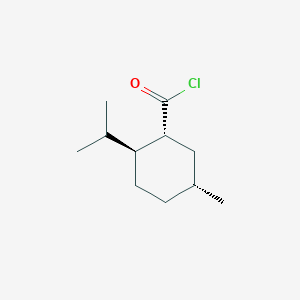

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride

Beschreibung

Dehydrolithocholic acid ist ein Gallensäurenmetabolit, der aus Lithocholic acid gewonnen wird. Es ist bekannt für seine Rolle als Agonist verschiedener Rezeptoren, darunter der G-Protein-gekoppelte Gallensäure-aktivierte Rezeptor 1 (GP-BAR1/TGR5), der Vitamin-D-Rezeptor und der Farnesoid-X-Rezeptor . Diese Verbindung ist aufgrund ihrer einzigartigen Eigenschaften und Interaktionen in verschiedenen biochemischen und pharmakologischen Studien von Bedeutung.

Eigenschaften

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39668-87-6 | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Dehydrolithocholic acid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die primäre Reaktion, die an seiner Synthese aus Lithocholic acid beteiligt ist.

Reduktion: Kann unter bestimmten Bedingungen reduziert werden, um verschiedene Gallensäurederviate zu ergeben.

Substitution: Reagiert mit verschiedenen Reagenzien, um substituierte Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Chromsäure und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Gallensäurederviate mit veränderten funktionellen Gruppen.

Analyse Chemischer Reaktionen

Dehydrolithocholic acid undergoes several types of chemical reactions, including:

Oxidation: The primary reaction involved in its synthesis from lithocholic acid.

Reduction: Can be reduced under specific conditions to yield different bile acid derivatives.

Substitution: Reacts with various reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The major products formed from these reactions are various bile acid derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Dehydrolithocholic acid beinhaltet seine Interaktion mit mehreren molekularen Zielstrukturen:

GP-BAR1/TGR5: Wirkt als Agonist und moduliert Gallensäuresignalwege.

Vitamin-D-Rezeptor: Bindet an diesen Rezeptor und aktiviert ihn, was den Kalziumstoffwechsel und die Immunantworten beeinflusst.

Farnesoid-X-Rezeptor: Interagiert mit diesem Rezeptor, um die Gallensäuresynthese und den Stoffwechsel zu regulieren.

Diese Interaktionen führen zu verschiedenen physiologischen Wirkungen, darunter die Modulation der Gallensäuresekretion, die Differenzierung von Immunzellen und die Stoffwechselregulation.

Wirkmechanismus

The mechanism of action of dehydrolithocholic acid involves its interaction with several molecular targets:

GP-BAR1/TGR5: Acts as an agonist, modulating bile acid signaling pathways.

Vitamin D Receptor: Binds to and activates this receptor, influencing calcium metabolism and immune responses.

Farnesoid X Receptor: Engages with this receptor to regulate bile acid synthesis and metabolism.

These interactions lead to various physiological effects, including the modulation of bile acid secretion, immune cell differentiation, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Dehydrolithocholic acid wird mit anderen Gallensäurederviaten verglichen, wie z. B.:

Lithocholic acid: Die Stammverbindung, aus der Dehydrolithocholic acid gewonnen wird.

Chenodeoxycholic acid: Eine weitere Gallensäure mit unterschiedlichen Rezeptorinteraktionen und physiologischen Wirkungen.

Ursodeoxycholic acid: Bekannt für seine therapeutische Anwendung bei Lebererkrankungen und seine einzigartigen Eigenschaften im Vergleich zu Dehydrolithocholic acid.

Dehydrolithocholic acid ist einzigartig aufgrund seiner spezifischen Rezeptoragonistaktivitäten und seiner Rolle bei der Modulation von Immunantworten, was es von anderen Gallensäuren unterscheidet.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.